1-Hydroxyvaldecoxib

Pharmacokinetics Metabolite exposure profiling Human ADME

1-Hydroxyvaldecoxib (CAS 181695-81-8), also designated as valdecoxib metabolite M1 or SC-66905, is the primary hydroxylated metabolite of the selective COX-2 inhibitor valdecoxib. Formed via oxidation of the 5-methyl substituent on the isoxazole ring, this compound retains COX-2 inhibitory activity, though at reduced potency relative to the parent drug.

Molecular Formula C16H14N2O4S
Molecular Weight 330.4 g/mol
CAS No. 181695-81-8
Cat. No. B119009
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Hydroxyvaldecoxib
CAS181695-81-8
Synonyms4-[5-(Hydroxymethyl)-3-phenyl-4-isoxazolyl]-benzenesulfonamide; 
Molecular FormulaC16H14N2O4S
Molecular Weight330.4 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C2=NOC(=C2C3=CC=C(C=C3)S(=O)(=O)N)CO
InChIInChI=1S/C16H14N2O4S/c17-23(20,21)13-8-6-11(7-9-13)15-14(10-19)22-18-16(15)12-4-2-1-3-5-12/h1-9,19H,10H2,(H2,17,20,21)
InChIKeyUJSFKTUZOASIPA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Hydroxyvaldecoxib (CAS 181695-81-8): COX-2 Inhibitor Metabolite & Pharmaceutical Reference Standard for PK Studies


1-Hydroxyvaldecoxib (CAS 181695-81-8), also designated as valdecoxib metabolite M1 or SC-66905, is the primary hydroxylated metabolite of the selective COX-2 inhibitor valdecoxib [1]. Formed via oxidation of the 5-methyl substituent on the isoxazole ring, this compound retains COX-2 inhibitory activity, though at reduced potency relative to the parent drug. With a molecular formula C16H14N2O4S and molecular weight 330.4 g/mol, it is utilized extensively as a metabolite reference standard for pharmacokinetic investigations, analytical method development, and as a specified impurity marker for parecoxib sodium quality control [2]. Its distinct hydroxymethyl functional group enables divergent phase II conjugation pathways—particularly O-glucuronidation—that quantitatively differentiate it from valdecoxib and other in-class coxibs in both metabolic fate and systemic exposure profiles.

Why Valdecoxib Metabolite M1 Cannot Be Replaced by Parent Drug or Other Coxib Standards in Analytical and Metabolism Research


1-Hydroxyvaldecoxib is not interchangeable with valdecoxib, celecoxib, rofecoxib, or parecoxib in research and analytical applications because each possesses distinct metabolic fates, systemic exposure profiles, and molecular recognition properties in bioanalytical systems. Valdecoxib undergoes extensive first-pass metabolism; the hydroxymethyl metabolite M1 accounts for 10–15% of the parent drug in human plasma and its O-glucuronide conjugate represents the single largest urinary elimination product at 23.3% of the administered dose [1]. Critically, M1 exhibits lower COX-2 inhibitory potency than the parent valdecoxib and does not contribute significantly to its clinical pharmacological effects, making it essential as an isolated reference standard for quantifying parent-to-metabolite ratios in pharmacokinetic studies [1]. Furthermore, the compound is a regulatory-specified impurity (Impurity R) in parecoxib sodium formulations, requiring a certified, high-purity reference material that valdecoxib or other coxibs cannot substitute . These quantitative differences in plasma exposure ratio (10–20 fold lower M1 vs parent), divergent glucuronidation extent, and distinct chromatographic retention behavior collectively preclude generic substitution.

Quantitative Differentiation Evidence for 1-Hydroxyvaldecoxib: Head-to-Head Comparator Data for Procurement Selection


Systemic Plasma Exposure Ratio: 10–20 Fold Lower M1 Concentrations Versus Parent Valdecoxib in Humans

In human subjects, plasma concentrations of the metabolite M1 (SC-66905) are 10- to 20-fold lower than those of the parent drug valdecoxib at matched post-dose sampling times. This quantitative exposure differential is a decisive factor for selecting 1-hydroxyvaldecoxib as a low-abundance metabolite reference standard in bioanalytical method validation, where sensitivity and specificity for the metabolite must be independently established [1]. The 10–20 fold concentration gap means that analytical methods relying on parent drug calibration curves alone will systematically misrepresent metabolite exposure, directly affecting pharmacokinetic parameter estimation.

Pharmacokinetics Metabolite exposure profiling Human ADME

Preclinical Systemic Exposure Divergence: Sex-Dependent M1 AUC Versus Parent Valdecoxib in Mouse Model

Following a single 5 mg/kg oral dose of [14C]valdecoxib in mice, the plasma AUC(0-∞) values for valdecoxib and M1 were 3.58 and 0.850 μg·h/ml in males (M1/Parent ratio = 0.24), compared to 2.08 and 1.63 μg·h/ml in females (M1/Parent ratio = 0.78), respectively [1]. This reveals a pronounced sex-dependent divergence in systemic metabolite exposure: M1 represents only ~24% of parent exposure in males but ~78% in females. This quantitative divergence is absent when using valdecoxib or other coxibs as reference standards, making 1-hydroxyvaldecoxib uniquely necessary for studies investigating sex-dependent metabolic clearance and CYP-mediated oxidation.

Preclinical pharmacokinetics Sex-dependent metabolism AUC comparison

Quantitative Contribution to Human Urinary Metabolic Clearance: M1-Glucuronide as the Predominant Excreted Metabolite

In humans receiving a single 50 mg oral dose of [14C]valdecoxib, the O-glucuronide conjugate of M1 (M1-G) was the single most abundant urinary metabolite, accounting for 23.3% of the total administered radioactive dose, surpassing even the N-glucuronide conjugate of the parent valdecoxib at 19.5% [1]. By contrast, unchanged parent valdecoxib in urine accounted for only 3% of the dose. This ranks the M1-glucuronide pathway as the quantitatively dominant route of valdecoxib elimination, a distinction that cannot be replicated or studied using valdecoxib, celecoxib, or rofecoxib reference standards, none of which share this specific hydroxymethyl glucuronidation pathway.

Drug metabolism Elimination pathway Phase II conjugation

Regulatory Impurity Marker Status: Specified Impurity R for Parecoxib Sodium Pharmaceutical Formulations

1-Hydroxyvaldecoxib is codified as Impurity R in parecoxib sodium drug substance and finished product specifications, requiring a certified reference material of defined purity for validated HPLC/LC-MS/MS impurity methods . Unlike valdecoxib (the active moiety released from parecoxib prodrug) or celecoxib and rofecoxib (which are not metabolic products of parecoxib), 1-hydroxyvaldecoxib is uniquely positioned as both a process-related and degradation impurity of the parecoxib sodium prodrug, necessitating its use in forced degradation studies, stability-indicating assay validation, and lot-release testing [1]. Neither the parent drug valdecoxib nor any alternative coxib can fulfill this regulatory requirement.

Pharmaceutical quality control Impurity profiling Regulatory analytical methods

COX-2 Inhibitory Potency Differential: Metabolite M1 Is Pharmacodynamically Subordinate to Parent Valdecoxib

The primary hydroxylated metabolite of valdecoxib, SC-66905 (M1), has lower COX-2 inhibitory activity than that of valdecoxib and does not contribute significantly to the clinical pharmacological effects of valdecoxib [1]. This qualitative potency differential, when compared against valdecoxib exhibiting a recombinant human COX-2 IC50 of 0.005 μM [2], establishes 1-hydroxyvaldecoxib as the reduced-activity metabolite reference tool for structure-activity relationship (SAR) studies investigating the impact of 5-methyl oxidation on COX-2 binding. This pharmacodynamic hierarchy (parent > hydroxylated metabolite) contrasts with certain other coxibs where metabolites retain comparable activity, making M1 a distinctive tool for studying isoxazole-based COX-2 inhibitor metabolic deactivation.

COX-2 pharmacology Structure-activity relationship Metabolite activity profiling

Where 1-Hydroxyvaldecoxib Outperforms Generic Coxib Alternatives: Evidence-Backed Procurement Scenarios


Bioanalytical Method Validation for Valdecoxib/Parecoxib Pharmacokinetic Studies Requiring Metabolite-Specific Quantification

In LC-MS/MS method development for human or preclinical PK studies of valdecoxib or parecoxib, 1-hydroxyvaldecoxib is required as an authentic metabolite reference standard to validate the lower limit of quantification (LLOQ) for M1, which circulates at 10–20 fold lower concentrations than the parent drug [1]. Using valdecoxib calibration standards to estimate M1 concentrations introduces systematic negative bias due to differential ionization efficiency and chromatographic retention. Only certified 1-hydroxyvaldecoxib reference material enables accurate assessment of metabolite exposure, essential for regulatory submissions where parent-to-metabolite ratios inform safety margin calculations [1]. Furthermore, the sex-dependent exposure divergence observed in preclinical mouse models (M1/Parent AUC ratio of 0.24 in males vs 0.78 in females) [2] necessitates M1-specific calibration to avoid masking sex-based pharmacokinetic differences that impact translational dose predictions.

Parecoxib Sodium Drug Substance and Finished Product Impurity Release Testing

For pharmaceutical manufacturers producing parecoxib sodium API or finished dosage forms, 1-hydroxyvaldecoxib (Impurity R) must be sourced as a characterized reference standard of known purity (typically ≥95% by HPLC) to perform ICH Q3B-compliant impurity quantification . The compound serves as both a process-related impurity marker and a degradation product formed during parecoxib sodium storage, making it essential for forced degradation studies, stability-indicating method validation, and routine lot-release testing. No other COX-2 inhibitor—including valdecoxib, celecoxib, rofecoxib, or etoricoxib—can substitute in this role because none match the structural identity of the hydroxymethyl metabolite that forms specifically from parecoxib/valdecoxib degradation pathways [3]. The CN108164521B patent specifically addresses preparation and detection methods for this impurity class, further reinforcing its unique regulatory status.

Phase I and Phase II Metabolism Pathway Elucidation in Drug-Drug Interaction Studies

Research investigating CYP-mediated oxidation and UGT-mediated glucuronidation of valdecoxib requires 1-hydroxyvaldecoxib as both a substrate and analytical reference to trace the metabolic sequence: valdecoxib → M1 (CYP oxidation) → M1-G (UGT conjugation). The quantitative dominance of this pathway—M1-G accounts for 23.3% of the administered dose as the largest single urinary metabolite [4]—means that in vitro hepatocyte or microsomal incubations must include authentic M1 to confirm intermediate identity and quantify metabolic flux through this route. Additionally, the hepatic impairment study by Sarapa et al. (2005) demonstrates that M1 pharmacokinetics are differentially affected by liver dysfunction relative to the parent, making the metabolite an independent endpoint variable in DDI assessments that cannot be inferred from parent drug measurements alone [5].

Structure-Activity Relationship (SAR) Analysis of Isoxazole-Based COX-2 Inhibitor Metabolic Deactivation

In medicinal chemistry programs exploring diarylheterocyclic COX-2 inhibitors, 1-hydroxyvaldecoxib serves as a key comparator tool for understanding the structural basis of metabolic deactivation. The conversion of the 5-methyl group in valdecoxib (COX-2 IC50 = 5 nM) to the 5-hydroxymethyl group in M1 results in reduced COX-2 inhibitory activity [6], providing direct SAR evidence that the hydrophobic methyl substituent contributes critically to COX-2 binding pocket complementarity. This metabolic inactivation contrast is distinct from other coxibs: for instance, celecoxib's methyl group is also subject to oxidation, but the resulting hydroxymethyl metabolite retains significant activity. Thus, 1-hydroxyvaldecoxib is uniquely positioned for comparative SAR studies that require a pure, structurally defined, reduced-activity metabolite reference compound of the isoxazole sulfonamide class.

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